2,4-Dihydroxypyridine
Overview
Description
2,4-Dihydroxypyridine, also known as pyridine-2,4-diol, is an organic compound with the molecular formula C5H5NO2. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the pyridine ring. This compound appears as a light yellow powder and is soluble in water and various organic solvents .
Synthetic Routes and Reaction Conditions:
Hydrolysis of 2,4-dichloropyridine: One common method involves the hydrolysis of 2,4-dichloropyridine using aqueous sodium hydroxide under reflux conditions.
Oxidation of this compound: Another method involves the oxidation of this compound using hydrogen peroxide in the presence of a platinum catalyst.
Industrial Production Methods:
Large-scale synthesis: The industrial production of this compound typically involves the hydrolysis of 2,4-dichloropyridine due to its high yield and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride.
Substitution reagents: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: 2,4-Pyridinedione.
Reduction: Reduced pyridine derivatives.
Substitution: Acylated or alkylated pyridine derivatives.
Mechanism of Action
Target of Action
2,4-Dihydroxypyridine, a type of dihydropyridine, primarily targets the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
This compound works by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, it is able to decrease blood vessel contraction, leading to a sustained vasodilation . This action reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Biochemical Pathways
The degradation of this compound involves a series of biochemical reactions. Most proposed 2-hydroxypyridine degradation pathways begin with hydroxylation to 2,5-dihydroxypyridine, followed by maleamic acid, maleic acid, and fumaric acid formation . This is often referred to as the maleamate pathway .
Pharmacokinetics
It is known that dihydropyridines, a class of compounds to which this compound belongs, show dose-dependent plasma concentrations . The plasma Cmax values of dihydropyridines increase dose-dependently and are observed after 1–2 hours .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure due to its vasodilatory effects . This makes it useful in the treatment of conditions related to increased vascular resistance, such as hypertension . Additionally, this compound has been identified as a potential urinary biomarker for bipolar disorder .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, microbial degradation of pyridine derivatives, including this compound, has been observed in the environment . This suggests that the presence of certain microorganisms can affect the stability and efficacy of this compound. Furthermore, safety data sheets indicate that personal precautions and adequate ventilation are necessary when handling this compound, suggesting that its action can be influenced by the immediate physical environment .
Biochemical Analysis
Biochemical Properties
2,4-Dihydroxypyridine interacts with dihydrouracil dehydrogenase, inhibiting its function . This interaction affects the metabolism of uracil and thymine, which are crucial components of nucleic acids .
Cellular Effects
The inhibition of dihydrouracil dehydrogenase by this compound can impact various cellular processes. For instance, it can affect the synthesis and degradation of nucleic acids, which are essential for cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to dihydrouracil dehydrogenase, inhibiting its function . This interaction prevents the enzyme from metabolizing uracil and thymine, thereby affecting nucleic acid synthesis and degradation .
Temporal Effects in Laboratory Settings
The effects of this compound on dihydrouracil dehydrogenase and nucleic acid metabolism can be observed over time in laboratory settings
Metabolic Pathways
This compound is involved in the metabolic pathway of uracil and thymine, two nucleobases in nucleic acids . It interacts with dihydrouracil dehydrogenase, an enzyme that plays a crucial role in this pathway .
Scientific Research Applications
2,4-Dihydroxypyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3-Dihydroxypyridine: Similar to 2,4-dihydroxypyridine but with hydroxyl groups at the 2 and 3 positions.
2,6-Dihydroxypyridine: Features hydroxyl groups at the 2 and 6 positions.
4-Hydroxypyridine: Contains a single hydroxyl group at the 4 position.
Uniqueness of this compound:
Positional Isomerism: The unique positioning of the hydroxyl groups at the 2 and 4 positions in this compound imparts distinct chemical properties and reactivity compared to its isomers.
Chelating Ability: Its ability to form stable chelates with metal ions makes it particularly valuable in coordination chemistry and industrial applications.
Properties
IUPAC Name |
4-hydroxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZJPIDPVXJEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274238 | |
Record name | 2,4-Dihydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-03-9, 84719-31-3 | |
Record name | 4-Hydroxy-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deazauracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pyridinediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084719313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 626-03-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 626-03-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dihydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIHYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ01OR5OK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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